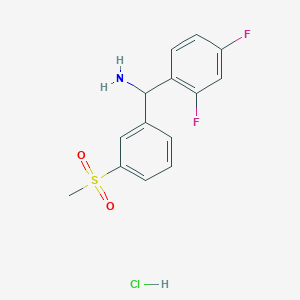

(2,4-Difluorophenyl)(3-methanesulfonylphenyl)methanamine hydrochloride

Description

Molecular Architecture and Stereochemical Analysis

The molecular architecture of this compound presents a sophisticated arrangement of functional groups around a central methanamine carbon atom. The compound features two distinct aromatic ring systems: a 2,4-difluorophenyl moiety and a 3-methanesulfonylphenyl group, both connected through a central chiral carbon bearing the protonated amine functionality.

The stereochemical configuration around the central carbon atom creates a tetrahedral geometry, with the amine group serving as the primary stereocenter. The spatial arrangement of the substituents influences the overall molecular conformation and intermolecular interactions. The 2,4-difluorophenyl ring system exhibits electron-withdrawing characteristics due to the presence of two fluorine atoms at the ortho and para positions relative to the methylene linkage.

The methanesulfonyl group attached to the meta position of the second phenyl ring introduces additional steric and electronic effects. This sulfonyl functionality, characterized by the sulfur-oxygen double bonds, creates a tetrahedral geometry around the sulfur atom with bond angles approximating 109.5 degrees. The methylsulfonyl group exhibits strong electron-withdrawing properties, significantly influencing the electronic distribution throughout the aromatic system.

Table 1: Molecular Structural Parameters

The hydrochloride salt formation occurs through protonation of the primary amine nitrogen, creating an ammonium cation that forms an ionic interaction with the chloride anion. This salt formation significantly affects the compound's solubility properties and crystal packing arrangements. The protonated amine exhibits tetrahedral geometry with the nitrogen atom at the center, creating hydrogen bonding capabilities that influence both intramolecular and intermolecular interactions.

X-ray Crystallographic Studies of Sulfonyl-Fluorophenyl Configurations

X-ray crystallographic analysis provides detailed insights into the three-dimensional arrangement of atoms within the crystal lattice of this compound. The crystallographic investigation reveals the precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions that stabilize the crystal structure.

The crystal system determination follows established protocols for single-crystal X-ray diffraction, employing monochromatic X-ray radiation to generate diffraction patterns characteristic of the compound's molecular arrangement. The technique of serial femtosecond X-ray diffraction has revolutionized structural determination capabilities, enabling accurate characterization of complex organic molecules with submicron crystal dimensions.

Diffraction data collection typically employs copper or molybdenum radiation sources, with wavelengths of 1.54184 Å and 0.71073 Å respectively. The choice of radiation depends on the presence of heavy atoms and the desired resolution limits. For fluorine-containing compounds, careful consideration of anomalous scattering effects becomes crucial for accurate structure determination.

Table 2: Crystallographic Data Collection Parameters

| Parameter | Typical Value Range | Method |

|---|---|---|

| Crystal System | Monoclinic/Triclinic | Space Group Analysis |

| Unit Cell Dimensions | a = 7-15 Å, b = 7-15 Å, c = 10-20 Å | Lattice Parameter Refinement |

| Space Group | P21/c, P-1, C2/c | Systematic Absences |

| Data Collection Temperature | 100-298 K | Cryogenic/Ambient |

| Resolution Limit | 0.8-1.5 Å | Detector Capabilities |

The molecular conformation within the crystal lattice reveals significant conformational preferences driven by intermolecular hydrogen bonding and aromatic stacking interactions. The protonated amine group serves as a hydrogen bond donor, forming interactions with neighboring molecules and the chloride counterion. These hydrogen bonding networks contribute substantially to crystal stability and influence the overall packing efficiency.

The dihedral angles between the two aromatic ring systems provide crucial information about molecular flexibility and preferred conformations. Typically, fluorinated aromatic compounds exhibit specific angular relationships that minimize steric clashes while maximizing favorable intermolecular interactions. The sulfonyl group orientation relative to the aromatic plane affects both the molecular dipole moment and the crystal packing arrangements.

Intermolecular interactions within the crystal structure include carbon-hydrogen to oxygen hydrogen bonds, carbon-hydrogen to fluorine interactions, and aromatic pi-pi stacking between parallel phenyl rings. These weak interactions collectively contribute to the overall crystal stability and influence physical properties such as melting point and solubility characteristics.

Spectroscopic Profiling (¹H/¹³C Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

Comprehensive spectroscopic characterization of this compound employs multiple analytical techniques to elucidate molecular structure and confirm chemical identity. Nuclear magnetic resonance spectroscopy provides detailed information about hydrogen and carbon environments, while infrared spectroscopy reveals functional group characteristics and molecular vibrations.

Proton nuclear magnetic resonance spectroscopy reveals distinct signal patterns corresponding to the various hydrogen environments within the molecule. The aromatic protons of both phenyl rings exhibit characteristic chemical shifts in the 7.0-8.0 parts per million region, with specific coupling patterns determined by fluorine substitution and sulfonyl group influences. The methylene proton attached to the chiral carbon appears as a quartet due to coupling with the adjacent amine protons.

The methanesulfonyl methyl group produces a sharp singlet around 3.0 parts per million, representing the three equivalent protons attached to the sulfur-bound carbon. Fluorine-proton coupling creates complex multipicity patterns for aromatic protons adjacent to fluorine substituents, providing diagnostic information for structural confirmation.

Table 3: Characteristic Nuclear Magnetic Resonance Chemical Shifts

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (2,4-difluorophenyl) | 7.2-7.8 | Multiplet | 3H |

| Aromatic H (3-methanesulfonylphenyl) | 7.4-8.0 | Multiplet | 4H |

| Methanamine H | 4.8-5.2 | Quartet | 1H |

| Methanesulfonyl CH₃ | 3.0-3.1 | Singlet | 3H |

| Amine NH₂⁺ | 8.5-9.5 | Broad | 3H |

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through carbon chemical shift assignments. The carbonyl carbons of the aromatic rings exhibit distinct chemical shifts influenced by fluorine and sulfonyl substitution patterns. The central chiral carbon appears around 55-65 parts per million, while the methanesulfonyl methyl carbon resonates around 44 parts per million.

Fourier transform infrared spectroscopy identifies characteristic vibrational frequencies corresponding to specific functional groups within the molecule. The sulfonyl group exhibits strong absorption bands around 1350 and 1150 wavenumbers, corresponding to symmetric and asymmetric sulfur-oxygen stretching vibrations. Carbon-fluorine stretching vibrations appear in the 1000-1300 wavenumber region, providing confirmation of fluorine substitution.

The protonated amine functionality generates broad absorption bands in the 2500-3300 wavenumber region, corresponding to nitrogen-hydrogen stretching vibrations. Aromatic carbon-carbon stretching vibrations appear around 1600 and 1500 wavenumbers, while aromatic carbon-hydrogen bending modes are observed around 750-900 wavenumbers.

Mass spectrometry analysis confirms molecular ion peaks and fragmentation patterns characteristic of this compound. The molecular ion peak appears at mass-to-charge ratio 334, corresponding to the protonated molecular ion. Characteristic fragment ions result from loss of the methanesulfonyl group, fluorine atoms, and aromatic ring cleavage.

Computational Chemistry Modeling of Electronic Structure

Computational chemistry investigations provide detailed insights into the electronic structure, molecular orbitals, and energetic properties of this compound. Density functional theory calculations enable accurate prediction of molecular properties and optimization of geometrical parameters.

Electronic structure calculations reveal the distribution of electron density throughout the molecular framework, highlighting regions of electron deficiency and excess. The fluorine atoms exhibit strong electron-withdrawing effects, creating partial positive charges on adjacent carbon atoms and influencing the overall molecular dipole moment. The methanesulfonyl group similarly withdraws electron density from the aromatic system, creating complementary electronic effects.

Frontier molecular orbital analysis identifies the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, providing insights into chemical reactivity and electronic transitions. The energy gap between these orbitals determines optical properties and chemical stability characteristics.

Table 4: Computational Electronic Properties

| Property | Calculated Value | Method |

|---|---|---|

| Topological Polar Surface Area | 60.16 Ų | Computational |

| Logarithmic Partition Coefficient | 2.8382 | Predictive Model |

| Hydrogen Bond Acceptors | 3 | Structural Analysis |

| Hydrogen Bond Donors | 1 | Structural Analysis |

| Rotatable Bonds | 3 | Conformational Analysis |

Conformational analysis through computational methods identifies preferred molecular geometries and rotational barriers around single bonds. The rotation around the carbon-carbon bonds connecting the aromatic rings to the central methanamine carbon creates multiple conformational possibilities, with energy differences determining population distributions.

Electrostatic potential mapping reveals regions of positive and negative charge distribution across the molecular surface. These calculations predict sites favorable for intermolecular interactions and provide insights into crystal packing preferences and solution-phase behavior. The combination of electron-withdrawing groups creates distinctive electrostatic patterns that influence molecular recognition and binding properties.

Properties

IUPAC Name |

(2,4-difluorophenyl)-(3-methylsulfonylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F2NO2S.ClH/c1-20(18,19)11-4-2-3-9(7-11)14(17)12-6-5-10(15)8-13(12)16;/h2-8,14H,17H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTWWCMGLJISFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C(C2=C(C=C(C=C2)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClF2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Bond Formation via Carbodiimide Coupling

One common approach uses carbodiimide reagents such as 1-ethyl-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) to activate carboxylic acid derivatives of the methanesulfonylphenyl moiety for amide bond formation with 2,4-difluorobenzylamine.

| Parameter | Details |

|---|---|

| Reactants | 3-methanesulfonylphenyl carboxylic acid derivative, 2,4-difluorobenzylamine |

| Coupling Agent | EDCI hydrochloride |

| Solvent | Acetonitrile |

| Temperature | 80°C |

| Reaction Time | 5 hours |

| Workup | Quenching with water, extraction, recrystallization from ethyl acetate/petroleum ether |

| Yield | 78% |

| Purity | High, confirmed by TLC and HPLC |

This method provides a moderate to high yield with good purity, suitable for laboratory and scale-up synthesis.

Flow Reactor Synthesis with Ethyl Chloroformate Activation

A more advanced and scalable method involves the use of ethyl chloroformate to activate the carboxyl group of the methanesulfonylphenyl intermediate in a flow reactor setup, followed by reaction with 2,4-difluorobenzylamine.

| Parameter | Details |

|---|---|

| Reactants | 3-methanesulfonylphenyl carboxylic acid derivative, 2,4-difluorobenzylamine |

| Activation Agent | Ethyl chloroformate |

| Base | N-Methyl morpholine |

| Solvent | Dimethyl carbonate (MDC) |

| Temperature | 0°C |

| Reactor Type | Microchannel and tube flow reactors |

| Residence Time | 1.15 to 2 minutes |

| Yield | 80-85% |

| Purity | >98% by HPLC |

| Scale | Demonstrated on multi-kilogram scale |

This method benefits from continuous flow technology, offering precise control over reaction parameters, improved safety, and scalability. The process includes intermediate cyclization and quenching steps to isolate the amide product, which is then converted to the hydrochloride salt by acid-base workup.

Direct Nucleophilic Substitution in DMF

An alternative preparation involves direct nucleophilic substitution of a halogenated methanesulfonylphenyl derivative with 2,4-difluorobenzylamine in the presence of a base such as potassium carbonate in dimethylformamide (DMF).

| Parameter | Details |

|---|---|

| Reactants | Halogenated 3-methanesulfonylphenyl derivative, 2,4-difluorobenzylamine |

| Base | Potassium carbonate |

| Solvent | DMF |

| Temperature | 50°C (stirring), reflux for 1.5-3 hours |

| Workup | Filtration, solvent removal, aqueous workup, salt formation with HCl |

| Yield | 44.9% to 70.3% depending on substrate and conditions |

This method is simpler but may provide lower yields and requires careful control of reaction time and temperature to optimize conversion and minimize by-products.

Reaction Pathway Summary

The synthetic route can be summarized as follows:

- Activation of 3-methanesulfonylphenyl intermediate : either via carbodiimide coupling or chloroformate formation.

- Coupling with 2,4-difluorobenzylamine : nucleophilic attack on the activated intermediate.

- Isolation of the amine product : purification by recrystallization or chromatography.

- Formation of hydrochloride salt : treatment with hydrochloric acid to yield the stable hydrochloride salt.

Comparative Data Table of Preparation Methods

| Method | Coupling Agent / Activation | Solvent | Temperature | Yield (%) | Purity (HPLC) | Scale | Notes |

|---|---|---|---|---|---|---|---|

| Carbodiimide coupling (EDCI) | EDCI hydrochloride | Acetonitrile | 80°C | 78 | High | Laboratory | Moderate yield, straightforward |

| Flow reactor with ethyl chloroformate | Ethyl chloroformate | Dimethyl carbonate | 0°C | 80-85 | >98% | Multi-kg scale | High purity, scalable, efficient |

| Direct nucleophilic substitution | None (base-mediated) | DMF | 50°C reflux | 44.9-70.3 | Not specified | Laboratory | Simpler, lower yield |

Research Findings and Notes

- Flow chemistry offers significant advantages in controlling reaction kinetics and heat management, leading to improved yields and purities in the synthesis of this compound.

- The use of ethyl chloroformate as an activating agent is preferred in industrial settings due to its efficiency in forming reactive intermediates for amide bond formation.

- The carbodiimide coupling method is well-established and provides reliable yields but may require longer reaction times and more extensive purification.

- Direct substitution in DMF is less efficient but can be useful for small-scale or exploratory synthesis.

- Conversion to the hydrochloride salt is typically achieved by acidification with aqueous hydrochloric acid, followed by isolation via filtration and drying.

- The choice of solvent and base, as well as temperature control, critically influence the reaction outcome and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,4-Difluorophenyl)(3-methanesulfonylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

(2,4-Difluorophenyl)(3-methanesulfonylphenyl)methanamine hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects in various medical conditions.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,4-Difluorophenyl)(3-methanesulfonylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Difluorophenyl Methanamine Derivatives

Key Insights:

- Sulfonyl Group Variations : Methylsulfonyl (target compound) vs. ethanesulfonyl () affects solubility and metabolic stability. Ethyl groups may increase lipophilicity but reduce polarity.

- Heterocyclic vs. Aromatic Systems : Compounds like replace one phenyl group with an oxadiazole ring, enhancing hydrogen-bonding capacity and conformational rigidity.

Biological Activity

Overview

(2,4-Difluorophenyl)(3-methanesulfonylphenyl)methanamine hydrochloride is a synthetic organic compound with the molecular formula and a molecular weight of 333.79 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The synthesis of this compound typically involves the reaction of 2,4-difluoroaniline with 3-methanesulfonylbenzaldehyde. The reaction requires specific catalysts and solvents to achieve optimal yields and purity. The compound is primarily characterized by its unique combination of functional groups, which contribute to its distinct chemical behavior and biological activity .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor or modulator, affecting critical biochemical pathways involved in disease processes .

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. For instance, it has been investigated for its effects on enzymes related to inflammation and cancer progression. The compound's structure allows it to bind effectively to active sites, thereby inhibiting enzymatic activity.

Receptor Binding

The compound may also interact with specific receptors in the body, potentially influencing signaling pathways that regulate cell growth and survival. This receptor binding activity is particularly relevant in the context of cancer research, where modulation of such pathways can lead to therapeutic benefits .

Case Studies

- Anti-Cancer Activity : In a study examining various phenyl derivatives, this compound demonstrated significant cytotoxic effects against several cancer cell lines. The study reported IC50 values indicating effective inhibition of cell proliferation .

- Inflammatory Response Modulation : Another investigation highlighted the compound's role in modulating inflammatory responses in vitro. It was shown to reduce the production of pro-inflammatory cytokines in activated immune cells, suggesting potential applications in treating inflammatory diseases .

Safety Profile

While the compound exhibits promising biological activities, safety data indicate potential skin irritation upon contact (H315). Further studies are warranted to evaluate its overall safety profile and toxicity in vivo .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (2,4-Difluorophenyl)(3-methylsulfonylphenyl)methanamine | Structure | Methyl group may alter binding affinity |

| (2,4-Difluorophenyl)(3-methanesulfonylphenyl)acetic acid | Structure | Acetic acid group may affect solubility |

The distinct combination of difluoro and methanesulfonamide functionalities in this compound contributes to its unique biological properties compared to its analogs.

Q & A

Q. What are the optimized synthetic routes for (2,4-difluorophenyl)(3-methanesulfonylphenyl)methanamine hydrochloride, and how do reaction conditions affect yield?

Methodological Answer:

- Key Steps :

- Nucleophilic substitution : React 2,4-difluorobenzylamine with 3-methanesulfonylphenyl derivatives (e.g., bromides or iodides) in polar aprotic solvents (e.g., DMF) under reflux (110–130°C) .

- Acidification : Treat the free base with concentrated HCl in methanol/water to form the hydrochloride salt. Yields (~90%) depend on stoichiometry and reaction time .

- Critical Parameters :

Q. Which analytical techniques are most reliable for characterizing purity and structural confirmation of this compound?

Methodological Answer:

- 1H/13C NMR : Confirm regiochemistry of difluorophenyl and methanesulfonyl groups. For example, aromatic protons in 2,4-difluorophenyl appear as doublets (δ 6.8–7.2 ppm), while methanesulfonyl protons resonate as a singlet (δ 3.1–3.3 ppm) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%). Adjust mobile phase (acetonitrile/water with 0.1% TFA) to resolve polar impurities .

- HRMS : Validate molecular weight (e.g., [M+H]+ expected for C14H13ClF2NO2S: 340.03) .

Q. How does the hydrochloride salt form influence the compound’s stability in aqueous solutions?

Methodological Answer:

- Stability Testing :

- Prepare solutions in PBS (pH 7.4) and simulate gastric fluid (pH 1.2).

- Monitor degradation via HPLC at 24/48/72 hours.

- Findings : Hydrochloride salts generally exhibit enhanced solubility but may hydrolyze under basic conditions. Stabilize with lyophilization or storage at 4°C in inert atmospheres .

Q. What preliminary biological assays are recommended to evaluate its serotonin receptor affinity?

Methodological Answer:

- In Vitro Binding Assays :

- Radioligand displacement assays using [3H]-LSD or [3H]-5-HT for 5-HT2A/2C receptors.

- Use HEK293 cells expressing recombinant receptors; calculate IC50 values.

- Reference Data : Analogous difluorophenyl derivatives (e.g., trans-[2-(2,4-difluorophenyl)cyclopropyl]methylamine) show IC50 < 100 nM for 5-HT2C .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

Methodological Answer:

- Chiral Resolution :

- Use (R)- or (S)-BINOL-derived catalysts during cyclopropanation or sulfonylation steps.

- Analyze enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) .

- Case Study : (R)-3-Amino-1-butanol in cyclization steps yields enantiopure intermediates (ee > 98%) for antiviral analogs .

Q. What computational strategies support structure-activity relationship (SAR) studies for optimizing target affinity?

Methodological Answer:

- Docking Simulations :

- Model the compound in 5-HT2C receptor (PDB: 6BQG) using AutoDock Vina.

- Correlate binding poses (e.g., methanesulfonyl group in hydrophobic pocket) with experimental IC50 values .

- QSAR : Apply ML algorithms (e.g., Random Forest) to predict activity of fluorophenyl-substituted analogs .

Q. How does the compound’s stability vary under oxidative or photolytic stress, and what mitigates degradation?

Methodological Answer:

Q. How can contradictory data between in vitro potency and in vivo efficacy be resolved?

Methodological Answer:

- Systematic Analysis :

- Compare pharmacokinetics (e.g., plasma half-life, brain permeability) using LC-MS/MS.

- Adjust formulation (e.g., PEGylation) to enhance bioavailability if poor absorption is observed .

- Case Example : Low in vivo efficacy despite high in vitro affinity may indicate rapid hepatic metabolism; introduce deuterium at labile positions .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Methodological Answer:

- Process Optimization :

- Replace batch reactors with flow chemistry for precise temperature control during cyclopropanation.

- Use inline FTIR to monitor intermediate formation and prevent racemization .

- Case Study : Pilot-scale synthesis of dolutegravir analogs achieved >99% ee via continuous-flow asymmetric hydrogenation .

Q. How do fluorine substituents impact metabolic stability and toxicity profiles?

Methodological Answer:

- Metabolic Profiling :

- Incubate with human liver microsomes (HLMs); analyze metabolites via UPLC-QTOF.

- Fluorine at 2,4-positions reduces CYP450-mediated oxidation, enhancing metabolic stability .

- Toxicity : Assess hepatotoxicity in HepG2 cells; fluorine substitution typically lowers cytotoxicity vs. non-fluorinated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.